molecular formula C16H15ClN2O3 B1223445 N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide

N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide

Cat. No.: B1223445
M. Wt: 318.75 g/mol
InChI Key: MJWFBVJELFJTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide is a C-nitro compound.

Scientific Research Applications

Chemical Behavior and Kinetics

A study conducted by Sedlák et al. (2002) examined the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide, in aqueous sodium hydroxide solutions. They discovered that these compounds first undergo ring closure to form 1-phenylpyrrolidin-2-ones, followed by hydrolysis to 4-amino-N-phenylbutanoates. The study provided insights into the dissociation constants and cyclization rate constants of these compounds, highlighting their chemical kinetics in different environments (Sedlák et al., 2002).

Anticancer Properties

Pandey et al. (2020) synthesized various thiocarbamide derivatives, including those related to this compound, and assessed their in vitro cytotoxic properties against several human cancer cells. This research contributes to the understanding of the potential anticancer applications of these compounds (Pandey et al., 2020).

Metal Complex Synthesis

Fekri and Zaky (2016) investigated the synthesis of Schiff base complexes involving derivatives of this compound. The study included antimicrobial, anti-oxidant, and cytotoxic activity screenings of these complexes, offering insights into their potential biological applications (Fekri & Zaky, 2016).

Molecular Structure Analysis

Wang et al. (2015) conducted X-ray powder diffraction studies on 5-Chloro-N-(4-nitrophenyl)pentanamide, a compound related to this compound. This research provided detailed insights into the molecular structure of such compounds, which is essential for understanding their chemical and physical properties (Wang et al., 2015).

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide

InChI

InChI=1S/C16H15ClN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-8,10-11H,9H2,1H3,(H,18,20)

InChI Key

MJWFBVJELFJTHE-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CC(CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide
Reactant of Route 4
N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide
Reactant of Route 5
N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-3-nitrophenyl)-3-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.